![molecular formula C14H19BrO B1448800 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane CAS No. 1809158-05-1](/img/structure/B1448800.png)
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane
Overview
Description
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane is a compound of interest in the scientific community due to its potential applications in research and laboratory experiments. It is a substituted cyclohexane with a bromine atom attached to a phenyl group, and a dimethyl group attached to the 4-hydroxy group. This compound is of particular interest due to its ability to form a wide range of derivatives, as well as its potential for use in a variety of scientific and laboratory applications.
Scientific Research Applications
Novel Brominated Flame Retardants in Environmental and Consumer Products
4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane, as part of the novel brominated flame retardants (NBFRs), has seen increasing application across various domains, notably in consumer goods and environmental safety measures. A critical review by Zuiderveen, Slootweg, and de Boer (2020) emphasizes the substance's prevalence in indoor air, dust, and consumer goods, linking it to the broader category of NBFRs which are subject to EU registration and potential risks assessment. This research underscores the urgent need for comprehensive studies on the occurrence, environmental fate, and toxicity of such compounds, particularly highlighting significant knowledge gaps and the necessity for optimized analytical methods to include all NBFRs in environmental monitoring programs (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Application in Organic Chemistry
Further, research on the practical synthesis of compounds closely related to this compound, such as 2-Fluoro-4-bromobiphenyl, highlights the compound's significance in manufacturing non-steroidal anti-inflammatory and analgesic materials. Qiu et al. (2009) developed a new method for synthesizing 2-Fluoro-4-bromobiphenyl, showcasing the adaptability and importance of bromophenyl compounds in pharmaceutical manufacturing. This study points towards the versatility of such compounds in creating valuable medical and industrial products, reflecting on the broader applications of this compound in chemical synthesis and product development (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Degradation Pathways
Another critical aspect of this compound's application is its environmental impact and degradation pathways. Yokoyama (2015) revisited the acidolysis mechanism of lignin model compounds, suggesting the environmental degradation pathways of bromophenyl-based compounds. This research contributes to understanding how such chemicals break down in nature and their potential environmental impacts, particularly in relation to lignin and other organic matter degradation. The findings could inform the development of more sustainable chemical processes and environmental remediation techniques (Yokoyama, 2015).
properties
IUPAC Name |
1-(4-bromophenyl)-4,4-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-13(2)7-9-14(16,10-8-13)11-3-5-12(15)6-4-11/h3-6,16H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHRNWDFOOCUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C2=CC=C(C=C2)Br)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250303 | |
Record name | Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1809158-05-1 | |
Record name | Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 1-(4-bromophenyl)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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